Gambogic acid

Übersicht

Beschreibung

Gambogic acid is a naturally occurring xanthonoid derived from the resin of the Garcinia hanburyi tree, which is native to Southeast Asia, including Cambodia, Vietnam, and Thailand . This compound is known for its bright orange color and has been traditionally used as a dye and in traditional medicine for its purported detoxifying and hemostatic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Gambogic Acid kann durch verschiedene Methoden synthetisiert werden, darunter die klassische Grover-, Shah- und Shah-Reaktion, bei der ein Gemisch aus Polyphenol und Salicylsäuren mit Essigsäureanhydrid als Dehydratisierungsmittel erhitzt wird . Andere Methoden umfassen die Verwendung von Ytterbium-, Palladium-, Ruthenium- und Kupferkatalyse sowie die Friedel-Crafts-Reaktion und die Ullmann-Ether-Kupplung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion des Harzes aus dem Garcinia hanburyi-Baum, gefolgt von Reinigungsprozessen, um die Verbindung zu isolieren. Fortschrittliche Techniken wie die lösemittelgestützte aktive Beladungstechnologie wurden entwickelt, um die Löslichkeit und Bioverfügbarkeit von this compound für pharmazeutische Anwendungen zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Gambogic Acid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es wurde festgestellt, dass es an Transferrinrezeptoren bindet und Apoptose in Krebszellen induziert .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Essigsäureanhydrid, Zinkchlorid und Phosphorylchlorid . Die Bedingungen für diese Reaktionen umfassen typischerweise Erhitzen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind Derivate mit verbesserten Antikrebs-Eigenschaften sowie verbesserter Löslichkeit und Stabilität .

Wissenschaftliche Forschungsanwendungen

Gambogic Acid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es hat sich als vielversprechender Antikrebswirkstoff erwiesen, wobei Studien seine Fähigkeit zeigen, das Tumorwachstum zu hemmen, Apoptose zu induzieren und die Angiogenese zu unterdrücken . Zusätzlich wurde this compound auf seine entzündungshemmenden, antioxidativen und antiproliferativen Eigenschaften untersucht .

Im Bereich der Medizin wurde this compound als potenzielle Behandlung für verschiedene Krebsarten untersucht, darunter Leber-, Lungen-, Magen-, Eierstock-, Bauchspeicheldrüsen- und Prostatakrebs . Es wurde auch auf sein Potenzial untersucht, das Fortschreiten von Nierenzyste bei polyzystischer Nierenerkrankung zu verlangsamen .

5. Wirkmechanismus

This compound übt seine Wirkung durch mehrere molekulare Ziele und Signalwege aus. Es wurde festgestellt, dass es den NF-κB-Signalweg hemmt, den Pentosephosphatweg durch kovalente Hemmung des 6-Phosphogluconat-Dehydrogenase-Proteins unterdrückt und Apoptose durch seine Interaktion mit dem Transferrinrezeptor induziert . Darüber hinaus hat sich gezeigt, dass this compound die PI3K/Akt-Signalwege hemmt, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .

Wirkmechanismus

Gambogic acid exerts its effects through multiple molecular targets and pathways. It has been found to inhibit the nuclear factor-κB signaling pathway, suppress the pentose phosphate pathway by covalently inhibiting the 6-phosphogluconate dehydrogenase protein, and induce apoptosis through its interaction with the transferrin receptor . Additionally, this compound has been shown to inhibit the PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Gambogic Acid ist unter den Xanthonoidverbindungen einzigartig aufgrund seiner komplexen Käfigstruktur und seiner potenten Antikrebs-Eigenschaften. Ähnliche Verbindungen umfassen Gambogenic Acid, das eine Geranyl- und eine Hydroxylgruppe anstelle des in this compound vorhandenen Etherrings besitzt . Andere verwandte Verbindungen umfassen verschiedene Xanthonderivate, die ähnliche biologische Aktivitäten zeigen, wie entzündungshemmende und antioxidative Eigenschaften .

Biologische Aktivität

Gambogic acid (GA) is a polyprenylated xanthone derived from the resin of Garcinia hanburyi and Garcinia morella. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound exhibits multiple mechanisms through which it exerts its anticancer effects:

- Induction of Apoptosis : GA activates apoptotic pathways by upregulating pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2. This dual action leads to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that GA induces G2/M phase cell cycle arrest, which is associated with increased phosphorylation of JNK-1 and p38 MAPK pathways .

- Microtubule Disruption : At concentrations as low as 2.5 μM, GA disrupts the microtubular cytoskeleton, leading to depolymerization and affecting cell structure and function .

- Inhibition of Tumor Growth : GA has been shown to inhibit tumor growth in various animal models, reducing tumor sizes without significant toxicity to normal tissues .

Anticancer Activity Across Different Cancer Types

This compound has been studied extensively for its effects on various cancers. Below is a summary of its activity against specific cancer types:

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, this compound was found to inhibit cell proliferation in a time-dependent manner. The treatment led to increased levels of p53 and decreased levels of Bcl-2, promoting apoptosis. Flow cytometric analysis indicated that apoptosis rates increased significantly with higher concentrations of GA (49.3% at 5 μmol/L compared to 1.4% in control) .

Case Study 2: Colorectal Cancer

Research demonstrated that GA inhibited the proliferation of HT-29 colon cancer cells through both mitochondrial and death receptor pathways. In vivo studies showed that GA injections significantly reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for colorectal cancer .

Case Study 3: Lung Cancer

This compound was evaluated in cisplatin-resistant lung cancer cells (A549/DDP). The combination treatment with cisplatin resulted in enhanced anticancer activity, suggesting that GA may help overcome drug resistance in certain cancer types .

Eigenschaften

IUPAC Name |

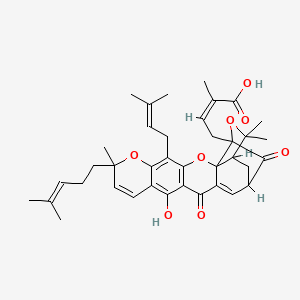

(Z)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZHEQNLKAOMCA-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gambogic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2752-65-0 | |

| Record name | Gambogic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gambogic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 91 °C | |

| Record name | Gambogic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.